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Abstract
4-(Benzyloxy)-2-fluorobenzonitrile is a key bifunctional intermediate in modern organic

synthesis, particularly valued in the development of novel pharmaceutical agents and

specialized fine chemicals.[1] Its molecular architecture, which combines a stable benzyloxy

protecting group with the reactive nitrile and directing fluoro functionalities, offers a versatile

platform for constructing complex molecular frameworks. This guide provides a comprehensive

analysis of the core physical and spectroscopic properties of 4-(Benzyloxy)-2-
fluorobenzonitrile, offering both established data and predictive insights. The methodologies

for determining these properties are detailed, providing a self-validating framework for

researchers. This document is intended to serve as a foundational resource for scientists

leveraging this compound in multi-step synthetic applications where a thorough understanding

of its physical characteristics is paramount for procedural success.

Compound Identification and Core Structure
Accurate identification is the cornerstone of reproducible chemical science. 4-(Benzyloxy)-2-
fluorobenzonitrile is cataloged under several identifiers across major chemical databases.
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Parameter Value Source(s)

Chemical Name
4-(Benzyloxy)-2-

fluorobenzonitrile
[1]

IUPAC Name
2-fluoro-4-

(phenylmethoxy)benzonitrile
[2]

CAS Number 185836-35-5 [1][2][3][4][5]

Molecular Formula C₁₄H₁₀FNO [1][2][4][5]

Molecular Weight 227.23 g/mol [2][4]

Monoisotopic Mass 227.074642105 Da [2]

Synonyms

2-fluoro-4-

phenylmethoxybenzonitrile, 4-

Benzyloxy-2-fluoro-benzonitrile

[1][2]

The structure features a benzonitrile core, substituted with a fluorine atom at the 2-position and

a benzyloxy group at the 4-position. The electron-withdrawing nature of the nitrile and fluoro

groups, combined with the ether linkage, dictates the compound's reactivity and physical

behavior.

Physicochemical Properties
The macroscopic properties of a compound are a direct reflection of its molecular structure.

This section details the key physicochemical data for 4-(Benzyloxy)-2-fluorobenzonitrile.
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Property Value Notes & Causality Source(s)

Appearance Solid

The planar aromatic

rings and molecular

weight favor a solid

state at standard

temperature and

pressure.

[1]

Boiling Point 360.9 ± 27.0 °C

(Predicted) This high

boiling point is

expected due to the

significant molecular

weight and polar nitrile

group.

[3]

Density 1.21 ± 0.1 g/cm³

(Predicted) The

presence of a fluorine

atom contributes to a

density greater than

that of water.

[3]

Solubility

Readily soluble in

organic solvents (e.g.,

ethanol, acetone).

The large nonpolar

surface area from the

two benzene rings

facilitates dissolution

in organic media.

[1]

Purity ≥ 95%

Commercially

available at high

purity, suitable for

sensitive synthetic

applications.

[1][5]

Topological Polar

Surface Area
33 Å²

This value, computed

from the structure,

reflects the polar

nitrile and ether

functionalities.

[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.chemicalmanufacturers.in/4-benzyloxy-2-fluorobenzonitrile-10188209.html
https://www.chemicalbook.com/ProductChemicalPropertiesCB62712648_EN.htm
https://www.chemicalbook.com/ProductChemicalPropertiesCB62712648_EN.htm
https://www.chemicalmanufacturers.in/4-benzyloxy-2-fluorobenzonitrile-10188209.html
https://www.chemicalmanufacturers.in/4-benzyloxy-2-fluorobenzonitrile-10188209.html
https://aksci.com/item_detail.php?cat=7039CS
https://pubchem.ncbi.nlm.nih.gov/compound/4-_Benzyloxy_-2-fluorobenzonitrile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1280421?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Expert Insight: While an experimental melting point is not widely published, the solid

appearance at room temperature is consistent with a relatively high melting point, likely

influenced by efficient crystal lattice packing. The predicted high boiling point underscores the

compound's low vapor pressure, a beneficial characteristic for handling in laboratory settings.

[1]

Spectroscopic & Crystallographic Profile
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. While

specific spectral data for this compound is often supplied by vendors upon request, this section

outlines the expected characteristics based on its functional groups.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be complex. The five protons of the

benzyl group's phenyl ring would appear in the typical aromatic region (~7.3-7.5 ppm). The

two benzylic protons (-O-CH₂-Ph) would present as a characteristic singlet around 5.1 ppm.

The three protons on the fluorobenzonitrile ring would appear as distinct multiplets, with their

chemical shifts and coupling patterns influenced by both the fluorine and adjacent protons.

¹³C NMR: The carbon spectrum would show 12 distinct signals (due to symmetry in the

benzyl phenyl ring). Key signals would include the nitrile carbon (C≡N) around 115-120 ppm,

the benzylic carbon (-CH₂) around 70 ppm, and various aromatic carbons, with the C-F and

C-O carbons showing significant shifts due to the electronegativity of the attached atoms.

Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups.

~2230 cm⁻¹: A sharp, strong absorption characteristic of the nitrile (C≡N) stretch.

~1250-1050 cm⁻¹: Strong C-O stretching vibrations from the ether linkage.

~1200-1100 cm⁻¹: A strong C-F stretching band.

~3100-3000 cm⁻¹ & ~1600-1450 cm⁻¹: Aromatic C-H and C=C stretching bands,

respectively.
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Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at

m/z = 227. A prominent peak at m/z = 91, corresponding to the benzyl cation [C₇H₇]⁺, is highly

characteristic due to the stability of this fragment.

Crystallographic Data
The existence of a crystal structure in the Cambridge Structural Database (CSD), under CCDC

number 636691, confirms that single-crystal X-ray diffraction studies have been performed.[2]

This data provides the definitive bond lengths, angles, and packing arrangement of the

molecule in the solid state.

Experimental Workflows & Methodologies
The determination of physical properties follows a logical, multi-step process. The following

diagrams illustrate the standard workflows for characterizing a novel or synthesized compound

like 4-(Benzyloxy)-2-fluorobenzonitrile.

General Workflow for Physicochemical Characterization
This diagram outlines the foundational sequence of analysis for a pure solid compound.
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Caption: Foundational workflow for determining the key physical properties of a solid chemical

compound.
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Protocol for Spectroscopic Analysis
This workflow details the parallel paths for obtaining the core spectroscopic data required for

structural elucidation.

NMR Spectroscopy

IR Spectroscopy

Mass Spectrometry

Pure Solid Sample of
4-(Benzyloxy)-2-fluorobenzonitrile

1. Dissolve ~5-10 mg
in Deuterated Solvent

(e.g., CDCl₃)

1. Prepare Sample
(e.g., KBr pellet or ATR)

1. Dissolve Sample in
Volatile Solvent (e.g., MeOH)

2. Acquire ¹H and ¹³C Spectra
on 400+ MHz Spectrometer

3. Process Data
(FT, Phasing, Baseline Correction)

4. Analyze Shifts, Integrals,
& Coupling Constants

Complete Structural Profile

2. Acquire Spectrum
on FTIR Spectrometer

3. Identify Characteristic Peaks
(C≡N, C-O, C-F)

2. Acquire Spectrum
(EI or ESI mode)

3. Analyze Molecular Ion
& Fragmentation Pattern

Click to download full resolution via product page

Caption: Parallel workflows for comprehensive spectroscopic characterization of the target

compound.

Methodological Justification:
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NMR Solvent Choice: Deuterated chloroform (CDCl₃) is a common first choice due to its

ability to dissolve a wide range of organic compounds and its single, well-defined residual

solvent peak.

IR Sample Preparation: Attenuated Total Reflectance (ATR) is often preferred for its speed

and simplicity, requiring minimal sample preparation compared to the traditional KBr pellet

method.

MS Ionization: Electron Ionization (EI) is ideal for providing detailed fragmentation data for

structural elucidation, while Electrospray Ionization (ESI) is a softer technique useful for

confirming the molecular weight with minimal fragmentation.

Handling, Storage, and Stability
Proper handling is critical to maintaining the integrity of this research chemical.

Storage Conditions: The compound should be stored in a cool, dry place, ideally at 2-8°C.[1]

It must be kept in a tightly sealed, airtight container to protect it from moisture and

atmospheric contaminants.[1] Protection from light is also recommended to prevent potential

photodegradation over long-term storage.

Stability: The benzyloxy group is a robust ether linkage, making the compound generally

stable under standard laboratory conditions. It is not considered acutely hazardous, but

standard personal protective equipment (gloves, safety glasses, lab coat) should be used at

all times in a well-ventilated area.[1]

Conclusion
4-(Benzyloxy)-2-fluorobenzonitrile is a solid chemical intermediate with well-defined, albeit

partially predicted, physical properties. Its high molecular weight and polarity result in a high

boiling point and solubility in common organic solvents. The spectroscopic profile,

characterized by distinct nitrile, ether, and fluoro-aromatic signals, provides a reliable means of

identification and quality control. The availability of crystallographic data offers definitive

structural insight. This technical guide provides the foundational data and procedural logic

necessary for researchers to confidently and effectively incorporate this versatile building block

into their synthetic programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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